molecular formula C32H52O6 B1245985 Fomitopinic acid B

Fomitopinic acid B

Cat. No. B1245985
M. Wt: 532.8 g/mol
InChI Key: ZYJIVIYINCIQAB-VMLOCIKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomitopinic acid B is a natural product found in Fomitopsis pinicola with data available.

Scientific Research Applications

Lanostane Triterpenoids Research

Research on Fomitopsis spraguei, a mushroom species, has led to the discovery of lanostane-type triterpenoids, which are structurally similar to fomitopinic acid B. These compounds have been studied for their potential in medicinal and pharmacological applications due to their unique chemical structures (Quang et al., 2005).

Antitumor Effects of Fomitopsis Pinicola Extracts

Studies on Fomitopsis pinicola, which contain compounds similar to fomitopinic acid B, have shown significant antitumor effects. These studies highlight the potential of such compounds in cancer therapy, particularly in inducing apoptosis and cell cycle arrest in tumor cells (Gao et al., 2017).

Synthetic Applications

The total synthesis of fomitellic acid B, which shares structural similarities with fomitopinic acid B, has been achieved. This synthesis process is crucial for creating these compounds in a laboratory setting for further research and potential pharmaceutical applications (Yamaoka et al., 2009).

Biosorption Studies

Research involving macrofungi like Fomitopsis carnea, which are related to the sources of fomitopinic acid B, has been conducted to study their biosorption properties. Such studies are important for environmental applications, particularly in the field of waste management and water treatment (Mittal & Gupta, 1996).

Antimicrobial Properties

Fomitopsis pinicola, from which compounds like fomitopinic acid B are derived, has been studied for its antimicrobial properties. These studies provide insights into the potential use of such compounds in developing new antimicrobial drugs or treatments (Keller et al., 1996).

properties

Product Name

Fomitopinic acid B

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

(2R,5S)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dihydroxy-6-methylheptanoic acid

InChI

InChI=1S/C32H52O6/c1-19(33)38-26-15-16-30(6)22-14-18-31(7)21(20(27(35)36)9-12-25(34)29(4,5)37)13-17-32(31,8)23(22)10-11-24(30)28(26,2)3/h20-21,24-26,34,37H,9-18H2,1-8H3,(H,35,36)/t20-,21-,24+,25+,26-,30-,31-,32+/m1/s1

InChI Key

ZYJIVIYINCIQAB-VMLOCIKXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@@H](CC[C@@H](C(C)(C)O)O)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(CCC(C(C)(C)O)O)C(=O)O)C)C)C

synonyms

fomitopinic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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